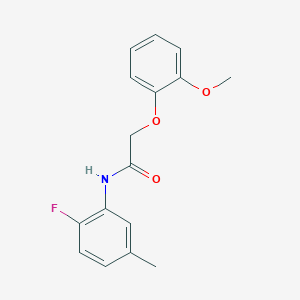

![molecular formula C11H19N3O2 B6045523 3-[amino(4-methyl-1-piperazinyl)methylene]-2,4-pentanedione](/img/structure/B6045523.png)

3-[amino(4-methyl-1-piperazinyl)methylene]-2,4-pentanedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[amino(4-methyl-1-piperazinyl)methylene]-2,4-pentanedione, commonly known as AMPPD, is a chemical compound that has gained significant attention in the field of scientific research. AMPPD is a luminescent substrate that is widely used in various biochemical and physiological experiments. It is a highly sensitive and versatile compound that has been used in many applications, including immunoassays, enzyme assays, and molecular biology.

Mechanism of Action

The mechanism of action of AMPPD involves the oxidation of the substrate by the enzyme of interest. The oxidation reaction leads to the release of a highly reactive intermediate, which then undergoes a series of reactions that result in the emission of light. The emitted light is proportional to the amount of enzyme present in the sample, allowing for the quantification of enzyme activity.

Biochemical and Physiological Effects:

AMPPD has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of AMPPD is its high sensitivity. It is capable of detecting low levels of enzymes and antigens, making it a valuable tool in many scientific experiments. AMPPD is also highly stable, which allows for prolonged storage and use in various applications.

One limitation of AMPPD is its cost. It is a relatively expensive compound, which can limit its use in some laboratories. Additionally, AMPPD is not suitable for all applications, and alternative substrates may be required for certain experiments.

Future Directions

There are many potential future directions for the use of AMPPD in scientific research. One area of interest is the development of new immunoassays and enzyme assays that utilize AMPPD as a substrate. Another potential application is the use of AMPPD in live-cell imaging experiments, where it could be used to monitor enzyme activity in real-time.

Overall, AMPPD is a valuable tool in scientific research, with numerous applications in various fields. Its high sensitivity and versatility make it a popular choice for many experiments, and its potential for future use makes it an exciting area of research.

Synthesis Methods

AMPPD can be synthesized by reacting piperazine with 2,4-pentanedione in the presence of formaldehyde. The reaction yields AMPPD as a yellow solid, which is then purified by recrystallization. The synthesis of AMPPD is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

AMPPD is widely used as a luminescent substrate in various scientific experiments. It is commonly used in immunoassays, where it acts as a detection reagent for the presence of specific antigens or antibodies. AMPPD is also used in enzyme assays, where it acts as a substrate for various enzymes, including alkaline phosphatase and horseradish peroxidase.

properties

IUPAC Name |

(Z)-4-hydroxy-3-(4-methylpiperazine-1-carboximidoyl)pent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-8(15)10(9(2)16)11(12)14-6-4-13(3)5-7-14/h12,15H,4-7H2,1-3H3/b10-8+,12-11? |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSPQMYYGFOSPQ-PNRBKLLASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)C)C(=N)N1CCN(CC1)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C(=O)C)\C(=N)N1CCN(CC1)C)/O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-hydroxy-3-(4-methylpiperazine-1-carboximidoyl)pent-3-en-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6045440.png)

![2-{[(4-ethoxyphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6045445.png)

![methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B6045452.png)

![methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6045458.png)

![5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6045464.png)

![2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6045491.png)

![3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6045497.png)

![4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6045512.png)

![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6045519.png)

![1-(1-adamantyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-propanamine](/img/structure/B6045532.png)

![methyl 5-ethyl-2-{[(isobutylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B6045547.png)